molecular formula C17H14F3N B14499844 (E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine CAS No. 64244-36-6

(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine

Cat. No.: B14499844
CAS No.: 64244-36-6
M. Wt: 289.29 g/mol
InChI Key: PISAECLTEZRZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine: is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a prop-1-en-2-yl methanimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine typically involves the reaction of an appropriate aldehyde with an amine under specific conditions. One common method is the condensation reaction between benzaldehyde and 3-(trifluoromethyl)phenylprop-1-en-2-amine in the presence of a catalyst such as an acid or base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxides, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of (E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.

    3-(Trifluoromethyl)benzaldehyde: A compound with a trifluoromethyl group and an aldehyde functional group. It is used in the synthesis of various organic molecules.

Uniqueness: (E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine is unique due to its combination of a phenyl group, a trifluoromethyl group, and a methanimine structure. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications.

Properties

CAS No.

64244-36-6

Molecular Formula

C17H14F3N

Molecular Weight

289.29 g/mol

IUPAC Name

1-phenyl-N-[1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl]methanimine

InChI

InChI=1S/C17H14F3N/c1-13(21-12-14-6-3-2-4-7-14)10-15-8-5-9-16(11-15)17(18,19)20/h2-12H,1H3

InChI Key

PISAECLTEZRZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)C(F)(F)F)N=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.